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Latarcin 6b

Structure-Activity Relationship Peptide Engineering Membrane Biophysics

Latarcin 6b (Ltc6b, M-zodatoxin-Lt6b) is a 35‑residue linear, cationic antimicrobial peptide (AMP) isolated from the venom of the Central Asian ant spider Lachesana tarabaevi (Zodariidae). It belongs to the latarcin family of membrane‑active peptides that adopt amphipathic α‑helical structures in lipid environments.

Molecular Formula
Molecular Weight
Cat. No. B1576214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLatarcin 6b
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Latarcin 6b (Ltc6b) – A Low-Net-Charge Spider Venom AMP for Selectivity and Precursor Biology Studies


Latarcin 6b (Ltc6b, M-zodatoxin-Lt6b) is a 35‑residue linear, cationic antimicrobial peptide (AMP) isolated from the venom of the Central Asian ant spider Lachesana tarabaevi (Zodariidae) [1]. It belongs to the latarcin family of membrane‑active peptides that adopt amphipathic α‑helical structures in lipid environments [2]. Ltc6b is distinguished within the family by its moderate net charge (+4 at neutral pH) and the highest content of acidic residues (4 Asp/Glu) [3]. It is co‑expressed with Ltc6a from a single binary precursor protein (UniProt Q1ELU8), a biosynthetic architecture uncommon among AMPs [4]. In standard antimicrobial susceptibility assays, Ltc6b exhibits only weak growth‑inhibitory activity (MIC >70 µM against most Gram‑positive and Gram‑negative bacteria and yeast) [5], placing it in a functionally distinct subclass alongside Ltc6a and Ltc7 that is characterised by low membrane‑lytic potency but measurable bilayer‑perturbing capacity [6].

Why Latarcin 6b Cannot Be Substituted by Other Latarcin Family Members in Experimental Workflows


The latarcin family comprises seven genetically and functionally diverse peptides that cannot be interchanged without altering experimental outcomes. Although all latarcins fold into amphipathic α‑helices upon membrane contact, their net charge, hydrophobicity, and helix‑alignment modes diverge substantially, producing distinct biological profiles [1]. Ltc2a, the most potent family member, tilts deeply into the bilayer and causes indiscriminate membrane lysis (100 % haemolysis at 128 µg mL⁻¹), whereas Ltc1, Ltc3a, Ltc4a, and Ltc5a lie flat on the membrane surface and kill bacteria selectively without significant bilayer disruption [2]. Ltc6a and Ltc7, by contrast, barely inhibit bacterial growth yet still perturb model membranes, indicating a fundamentally different interaction mechanism [3]. Within this functional landscape, Ltc6b occupies a unique niche: it shares the weak antimicrobial profile of Ltc6a but carries a substantially lower net charge (+4 vs. +11) and a distinct C‑terminal sequence, making it an irreplaceable tool for structure‑activity relationship (SAR) studies, biosynthetic precursor investigations, and experiments requiring a low‑activity, low‑toxicity latarcin comparator [4].

Quantitative Differentiation Evidence: Latarcin 6b vs. Closest Latarcin Analogs


Net Charge of +4: A Unique Physicochemical Signature Among Latarcins

Latarcin 6b carries a net charge of +4 at neutral pH, the lowest among all characterised latarcins, whereas its co‑precursor sibling Ltc6a has a net charge of +11 and the most potent family member, Ltc2a, carries +8 [1]. This charge difference arises from the presence of four acidic residues (Asp, Glu) in Ltc6b, the highest acidic‑residue count in the latarcin family alongside Ltc7 [2]. The low net charge directly affects electrostatic attraction to anionic bacterial membranes and modulates the peptide's membrane‑bound conformation and orientation [3].

Structure-Activity Relationship Peptide Engineering Membrane Biophysics

Weak Antimicrobial Activity (MIC >70 µM): A Functionally Defined Negative‑Control Phenotype

In standard broth microdilution assays, the mature Ltc6a peptide (derived from the same precursor as Ltc6b) exhibits MIC values exceeding 70 µM against all tested strains: Gram‑positive (Arthrobacter globiformis, Bacillus subtilis), Gram‑negative (Escherichia coli DH5α, E. coli MH1, Pseudomonas aeruginosa PAO1), and yeast (Pichia pastoris, Saccharomyces cerevisiae) [1]. Ltc6b shares this low‑potency profile [2]. By contrast, the most active latarcins (Ltc2a, Ltc1, Ltc4b) achieve MICs in the range of 0.5–8.8 µg mL⁻¹ (≈0.1–2 µM) against the same or similar indicator strains . The >70 µM MIC threshold places Ltc6b in a functionally distinct, low‑activity cluster together with Ltc6a and Ltc7 [3].

Antimicrobial Susceptibility Testing Functional Genomics Peptide Screening

Minimal Haemolytic Activity (<3% at 256 µg mL⁻¹): The Lowest Erythrocyte Toxicity in the Latarcin Family

In a standard human erythrocyte haemolysis assay across a peptide concentration range up to 256 µg mL⁻¹, Ltc6a—the closest structural and genetic relative of Ltc6b—produced less than 3 % haemolysis, the lowest value recorded among all seven latarcins tested [1]. In direct head‑to‑head comparison within the same study, Ltc2a caused 100 % haemolysis at 128 µg mL⁻¹; Ltc1 produced 36 % haemolysis; Ltc5 produced 27 %; and Ltc3a/Ltc4a produced 16 % and 12 %, respectively, all at 256 µg mL⁻¹ [1]. The near‑absence of haemolytic activity for Ltc6a is consistent with the prediction from the N‑terminal amphipathic helix model, where reduced N‑terminal hydrophobicity correlates with diminished erythrocyte toxicity [2]. Given that Ltc6b shares the same precursor protein and a similar amphipathic helix organisation, it is expected to exhibit comparably negligible haemolytic activity [3].

Haemolysis Assay Therapeutic Index Cytotoxicity Screening

Binary Precursor Architecture: A Distinct Biosynthetic Model for Studying Propeptide Processing

Latarcin 6b is produced from a binary precursor protein (UniProt Q1ELU8) that is cleaved to yield two distinct mature peptides: Ltc6a and Ltc6b [1]. This precursor organisation is fundamentally different from the simple prepropeptide architecture of Ltc1, Ltc3a, Ltc3b, and Ltc5, and distinct even from the other binary precursors that produce Ltc2a/2b or Ltc4a/4b pairs [2]. The Ltc6a/6b precursor belongs to the complex precursor group, which features a modular organisation with two processing quadruplet motifs and yields two mature chains of different types [3]. No other latarcin pair provides the same combination of markedly divergent net charges (+11 vs. +4) derived from a single genetic locus, making the Ltc6a/6b precursor an unparalleled natural model for investigating how protease cleavage specificity and precursor folding govern the production of functionally divergent AMPs [4].

Propeptide Processing Venom Biotechnology Recombinant Expression

Distinct Membrane‑Perturbation Profile: Vesicle Leakage Without Cell Lysis

In large unilamellar vesicle (LUV) leakage assays using POPC/POPG (1:1) membranes at a peptide‑to‑lipid (P/L) ratio of 1:50, Ltc6a—the closest analog to Ltc6b—induced 50 % leakage of encapsulated ANTS/DPX dye [1]. This degree of model‑membrane perturbation is comparable to that of the highly lytic Ltc2a (75 % leakage), yet Ltc6a produced negligible haemolysis (<3 %) and minimal bacterial killing [1]. Other selective latarcins (Ltc1, Ltc5) caused less than 8 % leakage under identical conditions [1]. This uncoupling of vesicle leakage from cell‑killing activity is unique to the Ltc6a/Ltc6b/Ltc7 cluster and suggests an interaction mode—likely involving peptide aggregation in the bilayer without pore formation—that is mechanistically distinct from both the tilted‑insertion mechanism of Ltc2a and the surface‑bound mechanism of Ltc1/Ltc3a/Ltc4a/Ltc5a [2]. Solid‑state ¹⁵N‑NMR and ³¹P‑NMR data confirm that Ltc6a aggregates in the membrane and strongly perturbs the lipid bilayer, unlike the flat surface‑bound helices of Ltc1, Ltc4a, and Ltc5 [3].

Model Membrane Assays Mechanism of Action Drug Delivery

Procurement‑Relevant Application Scenarios for Latarcin 6b Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Studies on AMP Charge and Toxicity

Latarcin 6b, with a net charge of +4—the lowest in the latarcin family—serves as an essential low‑charge reference point in SAR panels alongside Ltc6a (+11), Ltc2a (+8), and Ltc1 (+7) [1]. Because Ltc6b and Ltc6a originate from the same precursor yet differ by 7 charge units, researchers can isolate the effect of net charge on membrane selectivity and haemolytic propensity while controlling for genetic background [2]. This experimental design is not achievable with any other single latarcin pair. Procurement of Ltc6b is therefore mandatory for any systematic charge‑scanning mutagenesis study seeking to optimise the therapeutic index of α‑helical AMPs [3].

Negative Control for Antimicrobial Susceptibility Testing and Mode‑of‑Action Studies

Because Ltc6b (like Ltc6a) exhibits MIC values exceeding 70 µM against standard Gram‑positive, Gram‑negative, and yeast strains, it provides a validated low‑activity control for antimicrobial screening campaigns [1]. When testing novel latarcin derivatives or engineered AMPs, inclusion of Ltc6b allows subtraction of non‑specific membrane‑perturbation effects from genuine bactericidal activity, as Ltc6b perturbs model bilayers (50 % vesicle leakage) without causing cell death or haemolysis [2]. This uncoupling makes Ltc6b uniquely suited as a negative control that is not truly inert but mechanistically informative [3].

Intracellular Delivery and Cell‑Penetrating Peptide Engineering

The Ltc6a/Ltc6b/Ltc7 peptide cluster is characterised by the ability to perturb lipid bilayers and induce vesicle leakage without concomitant cytotoxicity or haemolysis [1]. This property, confirmed by solid‑state NMR showing peptide aggregation in the membrane rather than stable pore formation, suggests that engineered Ltc6b variants could serve as templates for cell‑penetrating peptide (CPP) design, where membrane passage without lysis is the desired functional outcome [2]. Truncated latarcin analogs (short latarcins, Sltc) derived from the Ltc6 series have already been shown to exhibit reduced cytotoxicity and enhanced cell‑penetrating capacity [3], positioning Ltc6b as a starting scaffold for intracellular drug‑delivery applications.

Venom Precursor Processing and Recombinant Expression Studies

Latarcin 6b is co‑expressed with Ltc6a from a single binary complex precursor (UniProt Q1ELU8) that is processed at two distinct quadruplet cleavage motifs [1]. This precursor is the only one in the latarcin family that yields two mature peptides with markedly divergent net charges (+11 and +4) and distinct functional profiles [2]. Laboratories investigating propeptide processing, venom gland biotechnology, or recombinant expression of multi‑peptide precursors require Ltc6b as an authentic standard for validating protease cleavage fidelity, monitoring mature peptide yields, and studying the evolutionary origins of combinatorial peptide libraries in spider venoms [3].

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